molecular formula C4H3ClN2 B154816 4-Chloropyrimidine CAS No. 17180-93-7

4-Chloropyrimidine

Cat. No.: B154816
CAS No.: 17180-93-7
M. Wt: 114.53 g/mol
InChI Key: DBPKMSBWOKAKLA-UHFFFAOYSA-N
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Description

4-Chloropyrimidine is a heterocyclic aromatic organic compound with the molecular formula C₄H₃ClN₂. It is a derivative of pyrimidine, where a chlorine atom is substituted at the fourth position of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Mechanism of Action

Target of Action

4-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of this compound.

Mode of Action

It is known that pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the aforementioned inflammatory mediators . This inhibition likely results from the interaction of the this compound molecule with these targets, leading to changes in their expression and activities.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the inflammatory mediators it targets. By inhibiting these mediators, this compound can disrupt the pathways that lead to inflammation, thereby exerting its anti-inflammatory effects . The downstream effects of this disruption would include a reduction in the symptoms of inflammation.

Pharmacokinetics

It is known that the compound has a molecular weight of 113545 g/mol . This information, along with other factors such as the compound’s structure and chemical properties, would influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of this compound’s action would be a reduction in inflammation due to its inhibition of key inflammatory mediators . This could potentially lead to relief from the symptoms of conditions characterized by inflammation. Furthermore, some pyrimidine derivatives have shown promising anticancer activity through mechanisms such as inhibiting protein kinases , which could suggest potential molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyrimidine can be synthesized through several methods. One common approach involves the chlorination of pyrimidine using phosphorus oxychloride (POCl₃) as a chlorinating agent. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of pyrimidine derivatives. For instance, 2,4-diamino-6-hydroxypyrimidine can be chlorinated using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: It can be oxidized to form pyrimidine N-oxides.

    Reduction: The compound can be reduced to form pyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts like CoCr₂O₄.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

Scientific Research Applications

4-Chloropyrimidine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Used in the study of nucleic acid analogs and enzyme inhibitors.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Employed in the production of agrochemicals and dyes

Comparison with Similar Compounds

  • 2-Chloropyrimidine
  • 3-Chloropyrimidine
  • 4-Chloropyridine

Comparison:

  • 2-Chloropyrimidine and 3-Chloropyrimidine: These isomers differ in the position of the chlorine atom on the pyrimidine ring, leading to variations in their reactivity and applications. 2-Chloropyrimidine is often used in the synthesis of pharmaceuticals, while 3-Chloropyrimidine finds applications in agrochemicals.
  • 4-Chloropyridine: Although structurally similar, 4-Chloropyridine has a nitrogen atom at a different position in the ring, which affects its chemical properties and reactivity. It is primarily used as an intermediate in the synthesis of various organic compounds .

4-Chloropyrimidine stands out due to its unique position of the chlorine atom, which imparts distinct reactivity and makes it a valuable compound in various chemical syntheses and applications.

Properties

IUPAC Name

4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPKMSBWOKAKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349079
Record name 4-chloropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17180-93-7
Record name 4-Chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17180-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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